2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine
Overview
Description
2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HCl2F3N2 . It is used as a reactant in the preparation of pyrimidine derivatives, which serve as inhibitors of gene ALK protein kinase phosphorylating kinase and as cell proliferation inhibitors .
Synthesis Analysis
This compound can be synthesized from 2,4-Dichloro-5-fluoropyrimidine, which can be used as a starting material to synthesize various compounds such as 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides as potential kinase inhibitors . Other synthesis methods involve the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringFC(F)(F)C1=CN=C(Cl)N=C1Cl
. The InChI Key for this compound is IDRUEHMBFUJKAK-UHFFFAOYSA-N
. Chemical Reactions Analysis
This compound is a reactant in the preparation of pyrimidine derivatives as inhibitors of gene ALK protein Kinase phosphorylating kinase and as cell proliferation inhibitors . It can also be used to synthesize 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine by reacting with p-methoxy aniline in the presence of DIPEA .Physical and Chemical Properties Analysis
This compound is a white liquid or solid . It has a molecular weight of 216.98 . The compound has a density of 1.609 g/mL at 25 °C and a refractive index of 1.475 .Mechanism of Action
While the specific mechanism of action for 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine is not explicitly mentioned in the search results, it is noted that pyrimidine derivatives synthesized from it serve as inhibitors of gene ALK protein kinase phosphorylating kinase and as cell proliferation inhibitors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F4N2/c6-3-1(8)2(5(9,10)11)12-4(7)13-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHLUYLTNRVKEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539089 | |
Record name | 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96819-53-3 | |
Record name | 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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